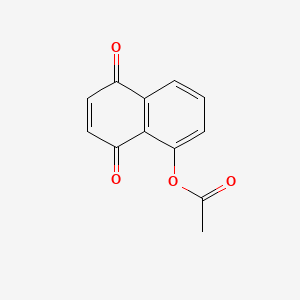

1,4-Naphthalenedione, 5-(acetyloxy)-

Description

1,4-Naphthalenedione, 5-(acetyloxy)- (CAS: 71700-92-0), a naphthoquinone derivative, features an acetyloxy (-OAc) substituent at position 5 of the naphthalenedione core. This compound is synthesized via oxidative phenylamination or photochemical methods, with reported yields up to 75% under optimized conditions . Its molecular formula (C₁₈H₁₂O₄S) and weight (324.357 g/mol) reflect moderate lipophilicity, making it suitable for applications in medicinal chemistry and materials science.

Properties

CAS No. |

5196-28-1 |

|---|---|

Molecular Formula |

C12H8O4 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

(5,8-dioxonaphthalen-1-yl) acetate |

InChI |

InChI=1S/C12H8O4/c1-7(13)16-11-4-2-3-8-9(14)5-6-10(15)12(8)11/h2-6H,1H3 |

InChI Key |

BSKQCCPLVNJCQE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O |

Other CAS No. |

5196-28-1 |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Pesticide Use

Acequinocyl is primarily recognized as an acaricide used to control pests in agriculture. It is registered for use on various crops, including avocados, dried shelled beans, and summer squash. The compound operates by inhibiting the growth and reproduction of mites, making it effective against pest populations that threaten crop yields.

- Formulation and Application : Acequinocyl is available as a soluble concentrate formulation containing 16% active ingredient. It can be applied through foliar treatments, with specific guidelines regarding application intervals and pre-harvest intervals (PHI) to ensure safety and efficacy .

- Residue Management : Studies have been conducted to determine the residue levels of Acequinocyl and its metabolites in agricultural products. Proposed tolerances for various commodities have been established to ensure compliance with safety standards .

Medicinal Applications

Potential Therapeutic Uses

Research indicates that naphthoquinone derivatives, including 1,4-Naphthalenedione, 5-(acetyloxy)-, possess various biological activities that could be harnessed for therapeutic purposes.

- Anticancer Properties : Compounds similar to Acequinocyl have shown potential as inhibitors of kinases involved in cancer progression. The mechanism involves the induction of apoptosis in cancer cells, suggesting that naphthoquinones could be developed into anticancer agents .

- Anti-inflammatory Effects : Recent studies have indicated that naphthoquinone derivatives may exhibit anti-inflammatory properties by modulating immune responses. These compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO), which are critical in inflammatory diseases .

Case Study 1: Efficacy Against Mites

A field study demonstrated the effectiveness of Acequinocyl in controlling populations of spider mites on avocado crops. The study reported a significant reduction in mite populations following two applications spaced 21 days apart, confirming its practical utility in pest management .

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of 1,4-Naphthalenedione can induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for developing new cancer therapies based on naphthoquinone structures .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of 1,4-naphthalenedione derivatives are highly dependent on substituent type and position. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Synthetic Challenges: Derivatives like 5-acetoxy-1,4-naphthoquinone exhibit low yields (17%) under photochemical synthesis, likely due to competing side reactions or instability .

- Biological Specificity : Phytonadione’s long phytyl chain is critical for binding to vitamin K-dependent carboxylase, a functionality absent in acetyloxy derivatives .

Bioactivity Profiles

Table 2: Bioactivity Comparison

| Compound | Antibacterial | Antifungal | Antioxidant | Solubility (LogP) |

|---|---|---|---|---|

| 5-(Acetyloxy)-1,4-naphthalenedione | Moderate | Low | Moderate | ~2.5 (estimated) |

| 2,3-Epoxy-2-prenyl derivative | High | High | High | ~3.0 |

| Flaviolin | Low | None | High | ~1.2 |

| 5-Amino-8-hydroxy derivative | None | None | Low | ~0.8 |

- Antioxidant Capacity : Flaviolin’s trihydroxy structure confers superior radical scavenging activity compared to acetyloxy derivatives, which show moderate activity akin to tocopherol .

- Antifungal Activity : The prenyl-epoxy derivative in Brazilian red propolis exhibits broad-spectrum antifungal activity, likely due to enhanced membrane disruption from its hydrophobic substituents .

Environmental and Industrial Relevance

- Synthetic Utility : Acetyloxy groups serve as protecting intermediates in multi-step syntheses, enabling selective functionalization at the 5-position .

Preparation Methods

Reaction Protocol

A mixture of 5-hydroxy-1,4-naphthoquinone (1.0 equiv) and acetic anhydride (2.5 equiv) is refluxed in anhydrous dichloromethane with a catalytic amount of sulfuric acid (0.1 equiv) for 6–8 hours. The reaction is quenched with ice-water, and the product is extracted, dried, and purified via recrystallization from ethanol.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Temperature | 40–50°C | |

| Purification Method | Ethanol recrystallization |

This method is efficient but requires stringent anhydrous conditions to prevent hydrolysis of the acetyl group.

Fries Rearrangement of 1-Acetoxy-4-Hydroxy-5-Methoxynaphthalene

The Fries rearrangement offers an alternative pathway, leveraging meta acetyl migration under Lewis acid catalysis. This approach is particularly effective for introducing acetyl groups at sterically hindered positions.

Reaction Mechanism

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | BF₃·Et₂O (1.2 equiv) | |

| Reaction Time | 3–4 hours | |

| Yield | 58–63% |

The Fries rearrangement is regioselective but requires precise control of stoichiometry to minimize side products.

A two-step bromination-substitution sequence enables the introduction of the acetyloxy group via nucleophilic displacement.

Step 1: Bromination at the 5-Position

5-Bromo-1,4-naphthoquinone is synthesized by treating 1,4-naphthoquinone with bromine in acetic acid at 0–5°C.

Step 2: Acetoxy Substitution

The brominated intermediate reacts with potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C for 12 hours, facilitating nucleophilic aromatic substitution.

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 85–90% | |

| Substitution Yield | 45–50% | |

| Total Yield | 38–45% |

While this method provides regiochemical control, the moderate substitution yield limits its scalability.

Hydrogenation-Acetylation Tandem Process

A Pd/C-mediated hydrogenation-acetylation tandem process offers a redox-neutral route.

Procedure

Efficiency Data

| Parameter | Value | Source |

|---|---|---|

| Hydrogenation Time | 1–3 hours | |

| Acetylation Time | 10–50 minutes | |

| Overall Yield | 55–60% |

This method avoids harsh acids but necessitates careful handling of the nitro precursor.

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Practicality |

|---|---|---|---|

| Direct Acetylation | 68–72 | High | Moderate |

| Fries Rearrangement | 58–63 | Moderate | Low (sensitive) |

| Bromination-Substitution | 38–45 | Low | High (control) |

| Hydrogenation-Acetylation | 55–60 | Moderate | High (mild) |

Direct acetylation and the hydrogenation-acetylation tandem are preferred for industrial applications due to their balance of yield and operational simplicity.

Q & A

Q. What are the established synthetic routes for 1,4-Naphthalenedione, 5-(acetyloxy)-, and how can reaction conditions be optimized for yield improvement?

The synthesis often involves acetylation of hydroxylated naphthoquinone precursors. For example, acetic acid-catalyzed reactions under reflux with substituted benzaldehydes (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole derivatives) can yield acetyloxy-substituted naphthoquinones . Optimization strategies include:

- Reaction time : Extending reflux duration (e.g., 4–8 hours) to monitor intermediate formation.

- Catalyst loading : Adjusting glacial acetic acid concentration (e.g., 5–10 drops per 0.001 mol substrate) to balance reaction rate and side-product formation.

- Solvent choice : Testing polar aprotic solvents (e.g., DMF) versus ethanol to improve solubility of intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing 1,4-Naphthalenedione, 5-(acetyloxy)-, and how should data interpretation be approached?

- 1H/13C NMR : Key for identifying acetyloxy protons (δ ~2.1–2.3 ppm) and quinoid carbonyl carbons (δ ~180–190 ppm). Use 2D-COSY and HMBC experiments to resolve overlapping signals in substituted naphthoquinones .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mass fragmentation patterns (e.g., loss of acetyl group, m/z −60) confirm structural integrity .

- IR spectroscopy : Validate acetyl C=O stretches (~1740 cm⁻¹) and quinone C=O stretches (~1660 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of 1,4-Naphthalenedione, 5-(acetyloxy)- in nucleophilic substitution reactions?

The acetyloxy group at position 5 acts as an electron-withdrawing group, directing nucleophiles to the adjacent quinoid positions (e.g., C-6 or C-8). Steric hindrance from bulky substituents (e.g., dichlorophenoxy groups) can reduce reactivity at C-3. Methodological approaches include:

Q. What mechanisms underlie the biological activity of 1,4-Naphthalenedione derivatives, and how do structural modifications alter potency?

The quinone moiety enables redox cycling, generating reactive oxygen species (ROS) that disrupt cellular processes. Acetylation at position 5 may enhance membrane permeability. Key methodologies:

Q. How should researchers address contradictions in reported biological activity data for 1,4-Naphthalenedione analogs?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., HepG2) and culture conditions (e.g., serum-free media) across studies .

- Purity validation : Quantify impurities via HPLC and correlate with bioactivity outliers .

- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent DMSO vs. ethanol) .

Q. What computational tools are recommended for modeling the stability and degradation pathways of 1,4-Naphthalenedione, 5-(acetyloxy)-?

Q. How can regioselective modifications be achieved in 1,4-Naphthalenedione derivatives without disrupting the quinone core?

- Protecting group strategies : Temporarily block reactive positions (e.g., C-5 acetyloxy) using silyl ethers before functionalizing C-2 or C-3 .

- Microwave-assisted synthesis : Enhance selectivity in alkylation or acylation reactions by controlling thermal gradients .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.